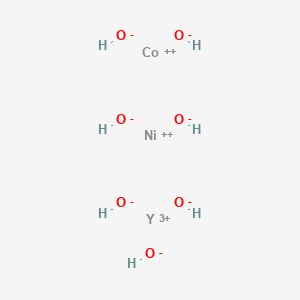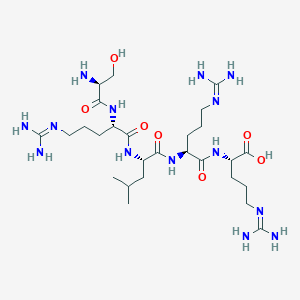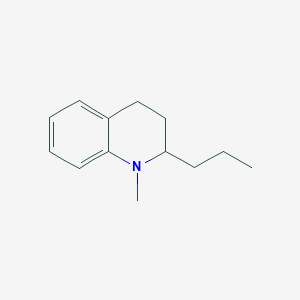![molecular formula C13H18ClNO B14257073 [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol CAS No. 263769-24-0](/img/structure/B14257073.png)
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol is a chiral compound with a piperidine ring substituted with a chlorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R,4S)-4-(4-bromophenyl)-1-methylpiperidin-3-yl]methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol: Fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Propiedades
Número CAS |
263769-24-0 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1 |
Clave InChI |
MVNHJEXPDKVMJY-DGCLKSJQSA-N |
SMILES isomérico |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)



![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)








![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
